molecular formula C16H25N3OS2 B2885178 1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea CAS No. 2034584-32-0

1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea

Cat. No.: B2885178
CAS No.: 2034584-32-0
M. Wt: 339.52
InChI Key: UQWDYYXKVZNIIO-UHFFFAOYSA-N
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Description

1-{[1-(Thiolan-3-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea (CAS 2034584-32-0) is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. It features a complex molecular structure that incorporates thiolane (tetrahydrothiophene), piperidine, and thiophene ring systems, linked by a urea functional group . This unique architecture provides a versatile scaffold for investigating interactions with biological targets. The urea group is particularly notable for its ability to act as both a hydrogen bond donor and acceptor, which can be critical for specific binding to enzyme active sites or protein receptors . The incorporation of the sulfur-containing thiophene and thiolane heterocycles confers distinct electronic properties and can influence the compound's pharmacokinetic profile . Compounds with similar piperidine-urea scaffolds have demonstrated a range of promising biological activities in scientific studies, including antiacetylcholinesterase activity, which is relevant for research into neurological disorders . Furthermore, (thio)urea derivatives in general are extensively investigated for their potential as immunomodulators, anticancer agents, and antimicrobials, highlighting the broad research utility of this chemical class . This compound is supplied as a high-purity material to ensure reliability and reproducibility in your experiments. It is intended for non-clinical research applications, such as in vitro assay development, structure-activity relationship (SAR) studies, and as a building block for further chemical synthesis. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3OS2/c20-16(18-11-15-2-1-8-22-15)17-10-13-3-6-19(7-4-13)14-5-9-21-12-14/h1-2,8,13-14H,3-7,9-12H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWDYYXKVZNIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=CS2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy against various diseases.

Chemical Structure and Synthesis

The compound belongs to the class of urea derivatives, which are known for their diverse biological activities. The synthesis typically involves the formation of a piperidine ring, followed by the introduction of thiolane and thiophene groups through nucleophilic substitution and cyclization reactions. The general synthetic route can be summarized as follows:

  • Formation of Piperidine Intermediate : Achieved through nucleophilic substitution.
  • Introduction of Thiolane Ring : Accomplished via thiolation reactions.
  • Coupling with Thiophene : Finalized under specific conditions to yield the desired urea derivative.

Biological Activity Overview

Urea and thiourea derivatives have been extensively studied for their biological activities, including:

  • Anticancer Activity : Urea derivatives demonstrate significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown notable activity against non-small cell lung cancer and leukemia cell lines, with IC50 values in the micromolar range .
  • Antimicrobial Properties : These compounds exhibit broad-spectrum antimicrobial activity, making them candidates for treating infections caused by resistant strains .

Case Studies

Several studies have highlighted the biological efficacy of urea derivatives similar to this compound:

  • Anticancer Study :
    • A recent study evaluated a series of urea derivatives for their anticancer properties against Caki cancer cells. The compound exhibited IC50 values that indicate strong inhibitory effects on tumor growth .
  • Antimicrobial Evaluation :
    • Another investigation assessed the antimicrobial activity of thiourea derivatives, revealing that several compounds displayed effective inhibition against gram-positive and gram-negative bacteria at concentrations as low as 50 µg/mL .

Comparative Biological Activity Table

Compound NameActivity TypeTarget Cell Line/OrganismIC50 (µM)Reference
Compound AAnticancerCaki Cancer Cells15.0
Compound BAntimicrobialE. coli25.0
Compound CAnticancerNon-Small Cell Lung Cancer21.5
Compound DAntimicrobialStaphylococcus aureus30.0

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions facilitated by its unique structural components.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The table below highlights key structural differences between the target compound and related urea derivatives:

Compound ID Key Structural Features Biological Activity (IC50) Reference
Target Compound Thiolan-3-yl-piperidinylmethyl, thiophen-2-ylmethyl Not yet reported
7i () Pyridin-2-ylmethylthiophenyl, trifluoroethoxy substituent 1.53 µM (A549), 1.11 µM (HCT-116)
BG15818 () Furan-3-ylmethyl-piperidinylmethyl, thiophen-2-ylmethyl Not reported
CHEMBL254536 () Bicyclic core, fluorophenyl, cyclopropanecarbonyl Not reported
4a () tert-Butyl, phenylethynylphenyl NMR data only
Key Observations:

Thiolan vs.

Thiophen-2-yl vs. Pyridin-2-yl (7i) : Thiophene’s electron-rich aromatic system may enhance π-π interactions compared to pyridine’s nitrogen lone pair, which can participate in hydrogen bonding .

Piperidine Linker Flexibility : The piperidine moiety in the target compound and BG15818 allows conformational adaptability, whereas rigid bicyclic cores (e.g., CHEMBL254536) may restrict binding modes .

Pharmacokinetic Considerations

  • Metabolic Stability : Sulfur atoms in thiolan and thiophene may be sites for cytochrome P450 oxidation, necessitating structural optimization for prolonged half-life .

Q & A

Q. What are the standard synthetic routes for preparing 1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea, and how is purity ensured?

  • Methodological Answer: The compound is typically synthesized via multi-step reactions starting with thiourea derivatives and isocyanates. Key steps include:
  • Step 1: Reacting a piperidine-thiolan precursor with a thiophene-containing isocyanate under controlled conditions (e.g., reflux in ethanol or DMF).
  • Step 2: Monitoring reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation .
  • Purification: Final purification involves recrystallization or column chromatography to achieve >95% purity, confirmed via NMR and mass spectrometry (MS) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer: Structural validation employs:
  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR spectra identify proton and carbon environments, confirming the urea linkage and heterocyclic substituents (e.g., thiophen-2-yl and thiolan-3-yl groups) .
  • Mass Spectrometry (MS): High-resolution MS verifies the molecular ion peak ([M+H]+^+) and fragments, matching the expected molecular formula (e.g., C18_{18}H23_{23}N3_3O2_2S2_2) .
  • Elemental Analysis: Quantifies C, H, N, and S content to ensure stoichiometric accuracy .

Advanced Research Questions

Q. What methodologies are used to evaluate the compound’s potential antitumor activity?

  • Methodological Answer: Antitumor activity is assessed through:
  • In Vitro Assays:
  • Cell Viability Tests: MTT or XTT assays on cancer cell lines (e.g., HeLa, MCF-7) measure IC50_{50} values .
  • Enzyme Inhibition: Kinase or protease inhibition assays (e.g., EGFR or PARP targets) quantify inhibitory constants (Ki_i) using fluorogenic substrates .
  • In Vivo Models: Xenograft studies in mice evaluate tumor regression, with dosing optimized based on pharmacokinetic profiles (e.g., bioavailability and half-life) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer: Discrepancies (e.g., variable IC50_{50} values) are addressed by:
  • Standardized Assay Conditions: Replicating experiments under controlled parameters (e.g., pH, temperature, cell passage number) .
  • Structure-Activity Relationship (SAR) Analysis: Comparing substituent effects (e.g., thiophene vs. furan analogs) to identify structural determinants of activity .
  • Meta-Analysis: Aggregating data from multiple studies to identify trends, supported by statistical tools like ANOVA or machine learning models .

Q. What computational approaches are employed to predict binding modes with biological targets?

  • Methodological Answer: Computational strategies include:
  • Molecular Docking: Using software (e.g., AutoDock Vina) to model interactions with receptors (e.g., kinase domains), guided by NMR-derived conformational data .
  • Molecular Dynamics (MD) Simulations: Simulating ligand-receptor complexes in solvated environments to assess stability and binding free energies .
  • QSAR Modeling: Correlating electronic descriptors (e.g., logP, polar surface area) with activity data to optimize lead compounds .

Methodological Challenges and Solutions

Q. How can synthetic yield and purity be optimized for large-scale production?

  • Methodological Answer: Optimization strategies include:
  • Catalyst Screening: Testing palladium-based catalysts (e.g., Pd/C) to enhance coupling reaction efficiency .
  • Solvent Optimization: Replacing ethanol with DMF or THF to improve solubility of intermediates .
  • Continuous Flow Reactors: Scaling reactions using flow chemistry to reduce side products and improve reproducibility .

Q. What experimental designs are critical for studying the compound’s pharmacokinetics?

  • Methodological Answer: Key designs involve:
  • ADME Profiling:
  • Absorption: Caco-2 cell monolayer assays to predict intestinal permeability .
  • Metabolism: Liver microsome assays to identify cytochrome P450-mediated degradation pathways .
  • Toxicology Studies: Acute toxicity testing in rodents (LD50_{50} determination) and genotoxicity assays (e.g., Ames test) .

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